molecular formula C16H30N2 B4914151 N'-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

N'-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

Cat. No.: B4914151
M. Wt: 250.42 g/mol
InChI Key: WKPFTOAVJMKKSS-UHFFFAOYSA-N
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Description

N’-[(6,6-dimethyl-2-bicyclo[311]hept-2-enyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with ethylamine and dimethylamine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

N’-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine stands out due to its specific structural features and versatile reactivity, making it valuable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

N'-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2/c1-6-18(10-9-17(4)5)12-13-7-8-14-11-15(13)16(14,2)3/h7,14-15H,6,8-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPFTOAVJMKKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CCC2CC1C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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